![molecular formula C12H10N2S2 B2687341 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide CAS No. 478246-69-4](/img/structure/B2687341.png)
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide
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Description
9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide (MTPHS) is a heterocyclic compound with a wide range of applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in a variety of studies. It has been used to study the structure and function of enzymes, proteins, and other cellular components. MTPHS has also been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, MTPHS has been used in laboratory experiments to study the structure and properties of biological molecules.
Scientific Research Applications
Anti-Cervical Cancer Activity
A series of novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives, including “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide”, were synthesized and evaluated for their anti-cervical cancer activity on the Human Cervical Cell Line HeLa . They were found to be potent anti-cervical cancer agents with GI50 values less than 10 μg/mL .
Synthesis and Characterization
These compounds were synthesized, purified, and characterized by different spectroscopy techniques such as 1H NMR, 13C NMR, Mass, and Elemental Analysis . This provides a valuable method for the production and identification of these compounds for further research.
Anticancer Activities
In addition to anti-cervical cancer activity, 5H-Thiochromeno[4,3-d]pyrimidine derivatives have emerged as promising and attractive scaffolds in the development of potent antitumor agents . This suggests that “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide” may have potential applications in the treatment of various types of cancer.
Molecular Docking and Structure–Activity Relationship
The structure–activity relationship of these compounds significantly affects their antitumor activity . The lipophilicity of the substituent at certain positions and the presence of a fused pyrimidine ring at certain positions significantly influence the antitumor activity of these compounds . This information can guide the design of more effective anticancer drugs.
Antimicrobial Activities
5H-Thiochromeno[4,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activities . This suggests that “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide” may have potential applications in the treatment of various microbial infections.
properties
IUPAC Name |
9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNAQZRAYFRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2NC(=S)N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322067 |
Source
|
Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide | |
CAS RN |
478246-69-4 |
Source
|
Record name | 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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